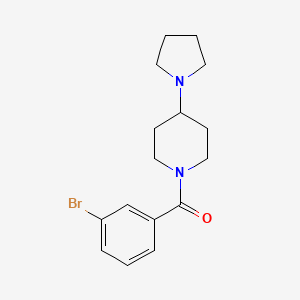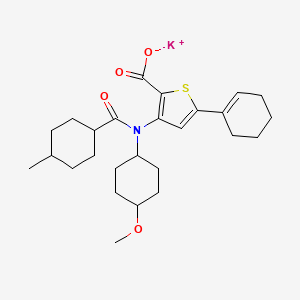
VCH-916
説明
- VCH-916は、C型肝炎ウイルス(HCV)NS5Bポリメラーゼの新しい非ヌクレオシド阻害剤です。
- HCVのRNA依存性RNAポリメラーゼ(NS5B)は、HCV感染に対抗する薬剤開発のための確立された標的です .
科学的研究の応用
- VCH-916 has potential applications in various fields:
Chemistry: As a tool for studying RNA-dependent RNA polymerase inhibition.
Biology: Investigating its impact on HCV replication and viral life cycle.
Medicine: Evaluating its safety, pharmacokinetics, and antiviral efficacy in chronically infected HCV patients.
Industry: Potentially as a therapeutic agent in the treatment of HCV infections.
作用機序
- VCH-916は、HCV NS5Bポリメラーゼを阻害することでその効果を発揮します。
- この阻害に関与する分子標的と経路は、現在も調査中です。
類似化合物の比較
- 残念ながら、特定の類似化合物は、入手可能な文献には記載されていません。
- さらなる研究により、比較するための追加の化合物が明らかになる可能性があります。
生化学分析
Biochemical Properties
VCH-916 plays a crucial role in biochemical reactions by inhibiting the activity of the NS5B RNA-dependent RNA polymerase of the hepatitis C virus. This enzyme is essential for the replication of the viral RNA genome. This compound interacts with the NS5B polymerase through allosteric inhibition, which means it binds to a site on the enzyme that is different from the active site, causing a conformational change that reduces the enzyme’s activity . The compound’s interaction with NS5B polymerase disrupts the replication process of the virus, thereby reducing viral load in infected cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In hepatocytes, which are the primary target cells for HCV, this compound inhibits viral replication, leading to a decrease in viral RNA levels . This inhibition affects cell signaling pathways related to viral replication and immune response. Additionally, this compound influences gene expression by reducing the expression of viral proteins, which in turn affects the overall metabolism of the infected cells . The compound’s impact on cellular metabolism includes alterations in the production of viral particles and the host cell’s metabolic pathways that are hijacked by the virus for its replication .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the NS5B RNA-dependent RNA polymerase of the hepatitis C virus. By binding to an allosteric site on the enzyme, this compound induces a conformational change that inhibits the enzyme’s activity . This inhibition prevents the synthesis of new viral RNA, thereby blocking the replication cycle of the virus . The compound does not directly interact with the active site of the enzyme, which reduces the likelihood of resistance development compared to active site inhibitors . Additionally, this compound may influence other cellular pathways indirectly by reducing the viral load and the associated cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . In in vitro studies, this compound has shown sustained antiviral activity over several days, with a gradual reduction in viral RNA levels . Long-term effects observed in in vivo studies include a persistent decrease in viral load and improved liver function in animal models . These findings suggest that this compound maintains its efficacy over time, making it a promising candidate for long-term antiviral therapy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces viral replication without causing significant toxicity . At higher doses, some adverse effects have been observed, including mild hepatotoxicity and gastrointestinal disturbances . The threshold for these adverse effects is relatively high, indicating a good therapeutic window for this compound . These findings highlight the importance of optimizing the dosage to maximize antiviral efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound undergoes oxidation and glucuronidation, with enzymes such as cytochrome P450 (CYP) and uridine 5’-diphospho-glucuronosyltransferase (UGT) playing key roles in its metabolism . These metabolic pathways ensure the efficient clearance of this compound from the body, reducing the risk of accumulation and toxicity . Additionally, the compound’s metabolism does not produce reactive intermediates, which further supports its safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently. The compound exhibits high permeability, allowing it to reach its target site, the liver, effectively . This compound is primarily distributed to the liver, where it exerts its antiviral effects . The compound’s distribution is facilitated by its interaction with transport proteins, which help in its uptake and retention in the liver cells . This targeted distribution enhances the efficacy of this compound in reducing viral load in the liver.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of hepatocytes, where it interacts with the NS5B RNA-dependent RNA polymerase . The compound does not require specific targeting signals or post-translational modifications to reach its site of action . Its localization within the cytoplasm ensures that it can effectively inhibit the viral replication process, leading to a reduction in viral RNA levels . This subcellular localization is crucial for the compound’s antiviral activity and overall efficacy.
準備方法
- 残念ながら、VCH-916の特定の合成経路と反応条件は、文献では広く入手できません。
- これは工業的に生産され、さらなる研究により追加の詳細が明らかになる可能性があります。
化学反応の分析
- VCH-916は、酸化、還元、置換など、さまざまな化学反応を起こすと考えられます。
- これらの反応で使用される一般的な試薬と条件は明らかにされていません。
- これらの反応から生成される主な生成物は、明示的に文書化されていません。
科学研究への応用
- This compoundは、さまざまな分野で潜在的な応用があります。
化学: RNA依存性RNAポリメラーゼ阻害の研究のためのツールとして。
生物学: HCVの複製とウイルスライフサイクルへの影響を調査します。
医学: 慢性的にHCVに感染した患者における安全性、薬物動態、および抗ウイルス効果を評価します。
産業: HCV感染症の治療における治療薬として。
類似化合物との比較
- Unfortunately, specific similar compounds are not mentioned in the available literature.
- Further research may reveal additional compounds for comparison.
特性
IUPAC Name |
potassium;5-(cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO4S.K/c1-17-8-10-19(11-9-17)25(28)27(20-12-14-21(31-2)15-13-20)22-16-23(32-24(22)26(29)30)18-6-4-3-5-7-18;/h6,16-17,19-21H,3-5,7-15H2,1-2H3,(H,29,30);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXIBQLRUHDYEE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)N(C2CCC(CC2)OC)C3=C(SC(=C3)C4=CCCCC4)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36KNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677372 | |
| Record name | Potassium 5-(cyclohex-1-en-1-yl)-3-[(4-methoxycyclohexyl)(4-methylcyclohexane-1-carbonyl)amino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200133-34-1 | |
| Record name | Potassium 5-(cyclohex-1-en-1-yl)-3-[(4-methoxycyclohexyl)(4-methylcyclohexane-1-carbonyl)amino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism of action of VCH-916 against HCV?
A1: this compound targets the HCV NS5B polymerase, a key enzyme essential for viral replication. [, ] While the exact binding site and mechanism are not fully detailed in the provided abstracts, this compound is classified as a non-nucleoside inhibitor, suggesting it likely interacts with the allosteric sites of the enzyme rather than the active site, ultimately inhibiting its function and disrupting HCV replication.
Q2: What is known about the in vitro and in vivo activity of this compound?
A2: this compound has demonstrated antiviral activity in preclinical studies. [] The research indicates its efficacy against HCV genotype 1, specifically in patients with chronic infection. [] Genotypic and phenotypic analyses have also been conducted on HCV NS5B variants obtained from patients treated with this compound, providing insights into potential resistance mechanisms. [] Further research, including cell-based assays and animal models, is likely underway to fully characterize its activity and explore its potential for clinical application.
Q3: Has this compound been evaluated in clinical trials, and if so, what are the key findings regarding its safety and pharmacokinetic profile?
A3: A Phase I clinical trial has been conducted to assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers. [] This study involved single ascending doses of the compound. While specific results regarding safety and pharmacokinetics are not detailed in the abstract, this information lays the groundwork for further clinical development. [] Additionally, preclinical pharmacokinetic and ADME (absorption, distribution, metabolism, excretion) characterization has been performed, providing valuable data for understanding the compound's behavior in vivo. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



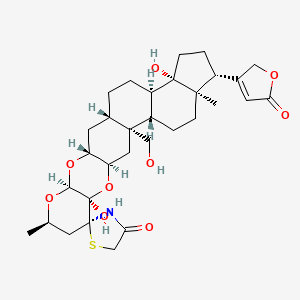
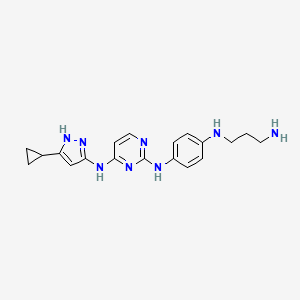
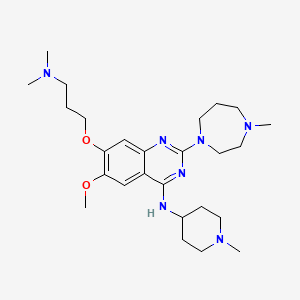
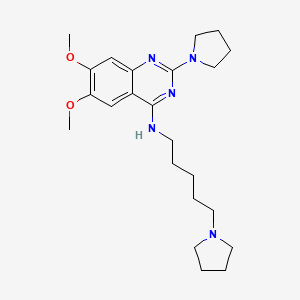
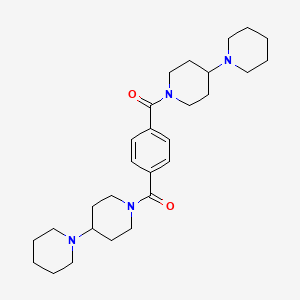
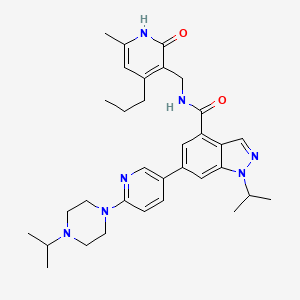
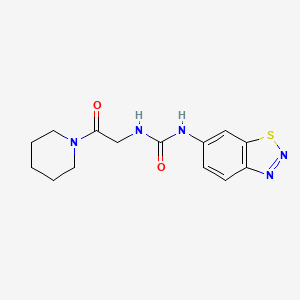
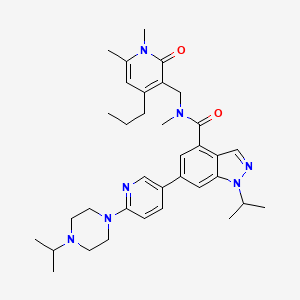
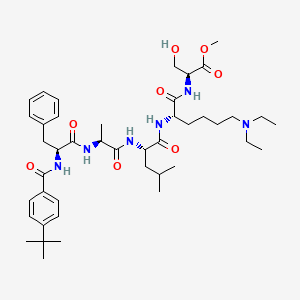
![methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]-methylamino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B611584.png)
